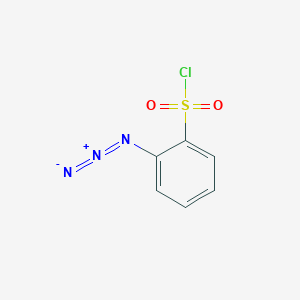

2-azidobenzenesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azidobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4ClN3O2S. It is a versatile reagent widely used in organic synthesis, particularly for introducing azido groups into molecules. This compound is known for its reactivity and utility in various chemical transformations, making it valuable in the fields of pharmaceuticals, agrochemicals, and materials science .

作用機序

Target of Action

The primary targets of 2-azidobenzenesulfonyl chloride are proline- and azetidinone-substituted alkenes . These targets play a crucial role in the synthesis of pyrrolobenzodiazepines (PBDs) and pyrrolo[1,2,5]benzothiadiazepines (PBTDs) , which are classes of molecules that have attracted significant interest due to their antitumor and antibiotic activity .

Mode of Action

This compound interacts with its targets through a process called intramolecular aminohydroxylation . This process involves the coupling of proline- and azetidinone-substituted alkenes to 2-azidobenzenesulfonic acid, which gives precursors that undergo intramolecular azide to alkene 1,3-dipolar cycloadditions . This results in the formation of imine-, triazoline- or aziridine-containing PBDs, PBTDs, and azetidino[1,4]benzodiazepines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of PBDs and PBTDs . These pathways are significant as PBDs and PBTDs have shown to function as sequence-selective DNA-interactive molecules . They have entered phase II clinical trials as antitumor compounds and have also attracted attention as antibiotics with a novel mode of action .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of PBDs and PBTDs . These compounds are potent classes of antitumor antibiotics . They have shown significant biological activity and members of these classes have entered Phase II clinical development as antitumor compounds .

生化学分析

Biochemical Properties

It is known that this compound can undergo reactions to form other complex structures .

Cellular Effects

Given its chemical structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: 2-Azidobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonyl chloride with sodium azide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane, under mild conditions, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azides .

化学反応の分析

Types of Reactions: 2-Azidobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Cycloaddition Reactions: The compound is known for its ability to undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes, forming triazoles and other heterocycles.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Cycloaddition Reagents: Alkenes and alkynes are typical partners in cycloaddition reactions, often catalyzed by copper or other transition metals.

Major Products Formed:

Triazoles: Cycloaddition reactions with alkenes and alkynes yield triazole derivatives.

Substituted Benzenesulfonyl Compounds: Nucleophilic substitution reactions produce various substituted benzenesulfonyl derivatives.

科学的研究の応用

2-Azidobenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex compounds.

Biology: The compound is employed in bioconjugation techniques, where it helps label biomolecules with azido groups for further functionalization.

Medicine: It plays a role in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

類似化合物との比較

2-Azidobenzenesulfonamide: This compound is structurally similar but contains an amide group instead of a chloride.

2-Azidobenzamide: Another related compound, differing by the presence of an amide group instead of a sulfonyl chloride.

Uniqueness: 2-Azidobenzenesulfonyl chloride is unique due to its high reactivity and versatility in introducing azido groups. Its ability to undergo both substitution and cycloaddition reactions makes it a valuable tool in synthetic chemistry. The presence of the sulfonyl chloride group enhances its electrophilicity, distinguishing it from other azido compounds .

生物活性

2-Azidobenzenesulfonyl chloride is a compound that has garnered attention in chemical biology due to its unique structural features and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy in various biological contexts.

Structure and Properties

This compound contains an azido group (-N₃) attached to a benzenesulfonyl chloride moiety. The presence of the azido group allows for bioorthogonal reactions, making it a valuable tool for labeling and tracking biomolecules in live cells.

The biological activity of this compound can be primarily attributed to its ability to participate in click chemistry reactions, particularly with alkynes. This property facilitates the conjugation of various biomolecules, enhancing their stability and functionality. The azido group also plays a role in the modulation of nucleic acids, as demonstrated in studies involving RNA modifications.

Case Studies

-

RNA Modification and Gene Silencing

A study explored the incorporation of 2′-azido modifications into RNA molecules. The modified siRNAs exhibited significant gene silencing capabilities while maintaining structural integrity. Notably, the azido modifications increased resistance to nucleases, thereby enhancing the therapeutic potential of RNA-based drugs .Modification Type Gene Silencing Efficiency Nuclease Resistance Unmodified siRNA 100% Low 2′-Azido-Modified siRNA 90% High 2′-Fluoro-Modified siRNA 70% Moderate -

Antitumor Activity

In another investigation, derivatives of this compound were synthesized and screened for antitumor activity against MCF-7 (breast cancer) and SKOV3 (ovarian cancer) cell lines. The results indicated that certain derivatives exhibited promising antitumor effects, suggesting potential applications in cancer therapy .Compound MCF-7 Inhibition (%) SKOV3 Inhibition (%) Compound 4d 75 80 Compound 4e 60 65 Control (No Treatment) 0 0

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with sodium azide under controlled conditions. The reaction yields the azide compound along with byproducts that can be minimized through purification techniques.

Applications

The unique properties of this compound have led to its use in various applications:

- Bioconjugation : Facilitates the attachment of fluorescent labels or other functional groups to biomolecules.

- Therapeutic Development : Potential use in developing RNA-based therapeutics with enhanced stability and efficacy.

- Chemical Biology Tools : Acts as a versatile reagent for probing biological systems.

特性

IUPAC Name |

2-azidobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-5(6)9-10-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUUIHGRGHOUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。